Product packaging for 4-(Benzyloxy)-2-iodopyrimidine(Cat. No.:CAS No. 1333319-56-4)

4-(Benzyloxy)-2-iodopyrimidine

Cat. No.: B13081545
CAS No.: 1333319-56-4
M. Wt: 312.11 g/mol
InChI Key: XKTFUFBAKQHRAB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-iodopyrimidine (CAS 1333319-56-4) is a high-purity chemical building block for research and development. This compound has a molecular formula of C 11 H 9 IN 2 O and a molecular weight of 312.11 g/mol . As a halogenated pyrimidine derivative, it serves as a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, for constructing complex molecular architectures. Its structure, featuring an iodine atom and a benzyloxy group on the pyrimidine ring, makes it a valuable precursor in medicinal chemistry for the synthesis of potential pharmaceutical candidates and in material science. Handling and Storage: To maintain stability and purity, this product must be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for safe handling procedures. Notice: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9IN2O B13081545 4-(Benzyloxy)-2-iodopyrimidine CAS No. 1333319-56-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1333319-56-4

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

2-iodo-4-phenylmethoxypyrimidine

InChI

InChI=1S/C11H9IN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XKTFUFBAKQHRAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2)I

Origin of Product

United States

Synthetic Methodologies for 4 Benzyloxy 2 Iodopyrimidine

Direct Synthesis Strategies

Direct synthesis aims to construct the target molecule in a minimal number of steps, often by reacting a pre-functionalized pyrimidine (B1678525) precursor. This approach prioritizes efficiency and atom economy.

The choice of starting material is critical and dictates the subsequent reaction pathway. Common precursors for the synthesis of substituted pyrimidines include commercially available and readily accessible compounds. Key considerations in precursor selection include the inherent reactivity of the pyrimidine ring positions and the stability of the starting material under the proposed reaction conditions.

Potential precursors for 4-(benzyloxy)-2-iodopyrimidine include:

2,4-Dichloropyrimidine: This precursor is highly reactive towards nucleophilic substitution at both the C2 and C4 positions. The differential reactivity of these positions can be exploited to introduce the benzyloxy and iodo groups selectively.

2-Iodo-4-chloropyrimidine or 4-Iodo-2-chloropyrimidine: If available, these precursors simplify the synthesis to a single etherification or halogenation step, respectively.

Pyrimidin-4(3H)-one (or its tautomer, 4-hydroxypyrimidine): This precursor allows for the introduction of the benzyloxy group via etherification, followed by conversion of the 2-position.

2-Iodopyrimidin-4(3H)-one: This intermediate would require a final etherification step to yield the target compound.

The phenylaminopyrimidine (PAP) scaffold is another important precursor class in the synthesis of related bioactive molecules, highlighting the modularity of pyrimidine chemistry. sciforum.netmdpi.com

Introducing an iodine atom at the C2 position of the pyrimidine ring is a key transformation. This is typically achieved through electrophilic halogenation or substitution reactions. The reactivity of the pyrimidine ring is influenced by the existing substituents.

One common method involves the conversion of a hydroxyl or chloro group at the C2 position to an iodo group. For instance, a 2-chloropyrimidine (B141910) derivative can undergo a Finkelstein-type reaction with an iodide salt, such as sodium iodide. Alternatively, a 2-hydroxypyrimidine (B189755) (often existing as the pyrimid-2-one tautomer) can be converted to the 2-iodo derivative.

Recent advancements in the halogenation of heterocyclic compounds utilize hypervalent iodine(III) reagents, which can facilitate regioselective halogenation under mild, often aqueous, conditions. nih.gov These methods offer an environmentally friendly alternative to traditional halogenating agents. nih.gov For example, the combination of potassium halide salts and a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) has been shown to be effective for the C3 halogenation of pyrazolo[1,5-a]pyrimidines, a process that proceeds via an electrophilic substitution mechanism. nih.gov Similar principles can be applied to the C2-halogenation of pyrimidine scaffolds.

Table 1: Selected Halogenation Reagents for Heterocycles

Reagent System Halogen Source Key Features
N-Iodosuccinimide (NIS) I+ Mild electrophilic iodinating agent.
Iodine (I₂) / Base I+ Classical method, base activates the substrate.
Phosphorus oxyiodide (POI₃) I- Used to convert hydroxyl to iodo groups.
NaI / K₂S₂O₈ I+ Oxidative halogenation, suitable for aqueous media. nih.gov

The benzyloxy group is typically installed via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves the reaction of a pyrimidine with a hydroxyl or halo substituent at the C4 position with a benzyl-containing reagent.

If starting with a 4-chloropyrimidine (B154816) derivative, the chlorine atom can be displaced by benzyl (B1604629) alcohol in the presence of a base, or more commonly, by sodium benzoxide. Conversely, if the precursor is a 4-hydroxypyrimidine, it is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic pyrimidin-4-olate, which then reacts with an electrophilic benzyl source like benzyl bromide or benzyl chloride. nih.gov

Chemoselective etherification methods have been developed that can target specific types of hydroxyl groups. For example, a system using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) can selectively convert benzyl alcohols to their corresponding ethers in the presence of other hydroxyl groups. organic-chemistry.org While this specific method applies to forming ethers from benzyl alcohol, the underlying principles of activating hydroxyl groups for etherification are broadly relevant. organic-chemistry.org

Table 2: Common Conditions for Williamson Ether Synthesis

Pyrimidine Substrate Benzyl Reagent Base Solvent
4-Chloropyrimidine Benzyl alcohol Sodium Hydride (NaH) Tetrahydrofuran (THF)
4-Hydroxypyrimidine Benzyl bromide Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile
4-Hydroxypyrimidine Benzyl chloride Sodium Hydroxide (NaOH) Methanol/Water nih.gov

Advanced Synthetic Techniques for this compound

The synthesis of this compound, a key intermediate in medicinal chemistry, has evolved beyond classical batch methods. Advanced techniques such as microwave-assisted synthesis, flow chemistry, and strategies for chemo- and regioselective control are being explored to enhance efficiency, safety, and scalability. These methods offer significant advantages over traditional approaches by providing precise control over reaction parameters, leading to improved yields, reduced reaction times, and minimized byproduct formation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. mdpi.comacs.org The application of microwave technology is particularly beneficial for the synthesis of heterocyclic compounds like pyrimidines. acs.org

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general principles of MAOS can be applied to its synthetic precursors. For instance, the synthesis of substituted 2,4-diaminopyrimidine-based antibiotics has been successfully achieved using a microwave-assisted Heck reaction, demonstrating the utility of this technology for complex pyrimidine derivatives. nih.gov In this context, microwave irradiation facilitated the intermolecular formation of C–C bonds under mild conditions, resulting in higher yields and fewer side products compared to conventional heating. nih.gov

The key advantages of employing microwave irradiation in the synthesis of pyrimidine derivatives include:

Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes. mdpi.comnih.gov

Increased Yields: Enhanced reaction rates and selectivity often lead to higher product yields. acs.orgresearchgate.net

Improved Purity: The reduction of side reactions simplifies purification processes. nih.gov

Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths.

A hypothetical application of microwave-assisted synthesis for a key step in the formation of a 4-oxo-2-butenoic acid, a potential precursor, is outlined in the table below.

StepReactantsSolventPower (W)Temperature (°C)Time (min)Yield (%)
Aldol CondensationGlyoxylic acid, Acetyl derivativeDioxane/H₂O100-4001606070-95

Table 1: Hypothetical Microwave-Assisted Aldol Condensation for a Precursor to a Pyrimidine Ring. Data is inferred from similar reactions. semanticscholar.org

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. researchgate.net This methodology provides exceptional control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, reproducibility, and scalability. researchgate.net

The synthesis of substituted pyrimidines has been successfully demonstrated using flow chemistry. researchgate.net For example, an iron-catalyzed [4 + 2] annulation of amidines with α,β-unsaturated ketoxime acetates has been performed under both batch and continuous flow conditions to construct 2,4,6-trisubstituted pyrimidines. researchgate.net The flow process not only yielded comparable results to the batch method but also significantly reduced the reaction time. researchgate.net

Potential benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

Precise Control: Independent control over reaction parameters allows for fine-tuning of the reaction for optimal outcomes.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Integration of Processes: Multiple reaction and purification steps can be integrated into a single continuous process.

A conceptual flow chemistry setup for the synthesis of a substituted pyrimidine is presented below.

ParameterValue
Reactor TypePacked-bed / Coil
Temperature (°C)100 - 150
Pressure (bar)10 - 20
Residence Time (min)5 - 20
Throughput (g/h)1 - 10

Table 2: Conceptual Parameters for Flow Chemistry Synthesis of a Substituted Pyrimidine. Data is generalized from related heterocyclic syntheses. researchgate.net

Chemo- and Regioselective Synthesis Control

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing highly functionalized molecules like this compound. The pyrimidine ring possesses multiple reactive sites, and controlling the position of substitution is paramount for obtaining the desired product.

Regioselective Iodination: The direct and regioselective iodination of heterocyclic compounds is a significant challenge. A radical-based direct C–H iodination protocol has been developed for various nitrogen-containing heterocycles. scispace.com While not specific to this compound, this method demonstrates the potential for selective functionalization. For instance, the iodination of quinolines can be directed to the C3 position. scispace.com Such strategies could potentially be adapted for the selective iodination of the C2 position of a benzyloxypyrimidine precursor.

Chemoselective Synthesis: Chemoselectivity involves the preferential reaction of one functional group over another within a molecule. In the context of pyrimidine synthesis, this can be crucial when multiple reactive groups are present. For example, in the synthesis of N-alkyl-4-(trihalomethyl)-1H-pyrimidin-2-ones, the choice of reaction conditions and substituents on the starting materials can direct the outcome to either N1- or N3-alkylated products, demonstrating a high degree of chemoselectivity. researchgate.net

Key strategies for achieving chemo- and regioselectivity in pyrimidine synthesis include:

Directing Groups: The use of directing groups can guide the substitution to a specific position on the pyrimidine ring.

Catalyst Control: The choice of catalyst can influence the reaction pathway and favor the formation of a particular isomer. researchgate.net

Reaction Conditions: Optimization of temperature, solvent, and reaction time can significantly impact the selectivity of a reaction.

By carefully selecting the synthetic route and reaction conditions, it is possible to control the functionalization of the pyrimidine core to produce this compound with high purity and yield.

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 2 Iodopyrimidine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the electron-withdrawing effect of the nitrogen atoms, makes 4-(benzyloxy)-2-iodopyrimidine susceptible to nucleophilic attack. The iodine atom at the C-2 position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Directed Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the this compound ring typically proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing the iodine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the iodide ion restores the aromaticity of the pyrimidine ring, yielding the substituted product. The benzyloxy group at the 4-position plays a significant role in modulating the reactivity of the ring, influencing the electron density at the carbon centers.

Regioselectivity and Site-Specificity in Nucleophilic Attacks

In the case of this compound, the C-2 position is the primary site for nucleophilic attack. This regioselectivity is dictated by a combination of electronic and steric factors. The carbon atom at the 2-position is flanked by two nitrogen atoms, making it highly electron-deficient and thus the most electrophilic center. The iodine atom is a readily displaceable leaving group, further favoring substitution at this position. While the benzyloxy group at C-4 also influences the ring's electronics, the substitution of the iodo group at C-2 is kinetically and thermodynamically favored in most SNAr reactions.

For instance, in reactions with amine nucleophiles, the substitution occurs exclusively at the C-2 position to afford 2-amino-4-(benzyloxy)pyrimidine derivatives. This high degree of regioselectivity is a key feature of the reactivity of this substrate.

Impact of Nucleophile and Reaction Conditions on Product Distribution

The nature of the nucleophile and the reaction conditions employed significantly influence the outcome of the substitution reaction. Stronger nucleophiles, such as primary and secondary amines, readily displace the iodine atom at the 2-position. The reaction is often carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction, driving the equilibrium towards the product.

The choice of solvent can also affect the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can solvate the charged intermediate and facilitate the departure of the leaving group. Temperature is another critical parameter; heating is often required to overcome the activation energy of the reaction.

NucleophileProduct
Primary Amine (R-NH₂)2-(Alkyl/Arylamino)-4-(benzyloxy)pyrimidine
Secondary Amine (R₂NH)2-(Dialkyl/Diarylamino)-4-(benzyloxy)pyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is also amenable to cleavage and functionalization via transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are particularly effective in promoting cross-coupling reactions involving aryl and heteroaryl halides. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position of the pyrimidine ring.

The reaction typically involves the use of a palladium(0) catalyst, a base, and a suitable solvent. The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to the palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in the presence of a phosphine (B1218219) ligand. The base, such as sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid. Dioxane, toluene, and DMF are frequently employed as solvents.

Below is a representative table illustrating the conditions and outcomes for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Arylboronic Acid (Ar-B(OH)₂)Palladium CatalystLigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water2-Phenyl-4-(benzyloxy)pyrimidine
4-Methoxyphenylboronic acidPd(OAc)₂PPh₃K₃PO₄Dioxane2-(4-Methoxyphenyl)-4-(benzyloxy)pyrimidine
Sonogashira Coupling for Carbon-Carbon Alkynylations

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org

Table 1: Representative Sonogashira Coupling Reaction Conditions

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₄, CuIEt₃NDMFRT[Example]
2This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIi-Pr₂NHTHF60[Example]
3This compound1-HeptynePd(OAc)₂, PPh₃, CuIPiperidineCH₃CN80[Example]

*Note: The examples in this table are illustrative and based on general Sonogashira reaction protocols, as specific literature for this compound was not found.

Heck Reaction for Carbon-Carbon Olefination

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of C-C bond formation, allowing for the synthesis of substituted alkenes. organic-chemistry.org Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), with bases such as triethylamine (B128534) or potassium carbonate. wikipedia.org

The Heck reaction is particularly useful for creating more complex molecular scaffolds by introducing olefinic substituents. While direct examples with this compound are not prevalent in the searched literature, the reactivity of similar 2-iodopyrimidines in Heck couplings is documented, suggesting its applicability. For instance, the coupling of 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine with an alkene has been successfully demonstrated. libretexts.org

Table 2: Representative Heck Reaction Conditions

EntryAryl HalideAlkeneCatalystBaseSolventTemp. (°C)Yield (%)
1This compoundStyrenePd(OAc)₂Et₃NDMF100[Example]
2This compoundEthyl acrylatePd(PPh₃)₄K₂CO₃CH₃CN80[Example]
3This compound1-OctenePdCl₂(PPh₃)₂NaOAcDMA120[Example]

*Note: The examples in this table are illustrative and based on general Heck reaction protocols, as specific literature for this compound was not found.

Negishi and Stille Couplings

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. nih.gov This reaction is highly versatile due to the wide range of functional groups tolerated by organozinc reagents. nih.gov Palladium catalysts generally provide higher yields and greater functional group tolerance compared to nickel catalysts. nih.gov

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. researchgate.net A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. researchgate.net

Both Negishi and Stille couplings are expected to proceed efficiently at the 2-position of this compound, given the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.

Table 3: Representative Negishi and Stille Coupling Reaction Conditions

Coupling TypeAryl HalideOrganometallic ReagentCatalystSolventTemp. (°C)Yield (%)
NegishiThis compoundPhenylzinc chloridePd(PPh₃)₄THF65[Example]
NegishiThis compoundEthylzinc bromidePd₂(dba)₃, SPhosDioxane100[Example]
StilleThis compoundTributyl(vinyl)tinPd(PPh₃)₄Toluene110[Example]
StilleThis compound(Thiophen-2-yl)trimethylstannanePdCl₂(PPh₃)₂DMF80[Example]

*Note: The examples in this table are illustrative and based on general Negishi and Stille reaction protocols, as specific literature for this compound was not found.

Aminocarbonylation and Other Carbonylative Reactions

Palladium-catalyzed aminocarbonylation is a valuable transformation for the synthesis of amides from aryl halides, carbon monoxide, and an amine. This reaction provides a direct route to carboxamides, which are important functional groups in medicinal chemistry and materials science. The reaction conditions, such as CO pressure and the choice of ligand and base, can significantly influence the outcome, sometimes leading to the formation of 2-ketocarboxamides through double carbon monoxide insertion. nih.gov

While specific studies on the aminocarbonylation of this compound are not detailed in the available literature, research on similar substrates like 1-iodoisoquinoline (B10073) demonstrates the feasibility of this reaction with a variety of amines, including primary and secondary amines, under mild conditions. nih.gov The electronic properties of the aryl halide can influence the reaction rate, with electron-withdrawing groups generally increasing the rate of aminocarbonylation. wikipedia.org

Table 4: Representative Aminocarbonylation Reaction Conditions

EntryAryl HalideAmineCatalyst SystemBaseSolventCO Pressure (bar)Temp. (°C)Product TypeYield (%)
1This compoundPiperidinePd(OAc)₂, PPh₃Et₃NDMF1100Amide[Example]
2This compoundAnilinePdCl₂(dppf)DBUToluene10120Amide[Example]
3This compoundMorpholinePd(OAc)₂, XantphosK₂CO₃Dioxane40100Ketoamide[Example]

*Note: The examples in this table are illustrative and based on general aminocarbonylation reaction protocols, as specific literature for this compound was not found.

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. These reactions are particularly useful for the synthesis of aryl ethers and aryl amines.

Ullmann-type Condensations

The Ullmann condensation is a classic copper-promoted reaction for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides. nih.gov Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands such as amino acids or diamines to facilitate the reaction. nih.gov

The synthesis of diaryl ethers via the Ullmann coupling of phenols with aryl halides is a common application. While specific examples with this compound are scarce, the general methodology has been successfully applied to a wide range of substrates, including sterically hindered and heteroaryl systems. nih.gov

Table 5: Representative Ullmann-type Condensation Conditions

EntryAryl HalideNucleophileCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1This compoundPhenolCuI, Picolinic acidK₃PO₄DMSO120[Example]
2This compound4-MethoxyphenolCu₂O, SalicylaldoximeCs₂CO₃Dioxane110[Example]
3This compoundBenzylamineCuI, 1,10-PhenanthrolineK₂CO₃DMF100[Example]

*Note: The examples in this table are illustrative and based on general Ullmann condensation protocols, as specific literature for this compound was not found.

Copper-Catalyzed Carbon-Heteroatom Bond Formations

Modern copper-catalyzed methods have expanded the scope of carbon-heteroatom bond formation to include a wide variety of nucleophiles. These reactions often proceed under milder conditions than traditional Ullmann condensations and exhibit broad functional group tolerance.

Copper-Catalyzed C-N Bond Formation: The copper-catalyzed N-arylation of amines and amides (Buchwald-Hartwig amination being a palladium-catalyzed counterpart) is a fundamental transformation in organic synthesis. nih.gov These reactions are crucial for the construction of pharmaceuticals and other biologically active molecules. The use of various ligands, such as diamines and amino acids, has been instrumental in the development of efficient copper-catalyzed amination protocols.

Copper-Catalyzed C-O Bond Formation: The formation of diaryl ethers through copper-catalyzed O-arylation of phenols is a well-established method. nih.gov More recently, these methods have been extended to the etherification of aliphatic alcohols with aryl halides, although this can be more challenging. researchgate.net The choice of ligand and base is critical for achieving high yields in these transformations.

Table 6: Representative Copper-Catalyzed C-N and C-O Bond Formation Conditions

Bond FormedAryl HalideNucleophileCatalyst SystemBaseSolventTemp. (°C)Yield (%)
C-NThis compoundImidazoleCuI, 1,10-PhenanthrolineK₂CO₃DMF110[Example]
C-NThis compoundMorpholineCuI, N,N'-DimethylethylenediamineK₃PO₄Toluene100[Example]
C-OThis compoundBenzyl (B1604629) alcoholCuI, Picolinic acidCs₂CO₃Dioxane110[Example]
C-OThis compoundIsopropanolCu(OAc)₂, DMAP-Toluene100[Example]

*Note: The examples in this table are illustrative and based on general copper-catalyzed coupling protocols, as specific literature for this compound was not found.

Reduction and Oxidative Transformations

The electronic properties of this compound make it amenable to both reductive and oxidative transformations, allowing for the selective modification of the pyrimidine ring and its substituents.

Reductive Dehalogenation Pathways

The iodine atom at the 2-position of this compound can be selectively removed through reductive dehalogenation. This transformation is crucial for accessing the corresponding 4-benzyloxypyrimidine, a valuable building block in its own right.

One common method for reductive dehalogenation is catalytic hydrogenation. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally clean and efficient, providing the dehalogenated product in high yield.

Alternatively, chemical reducing agents can be employed. For instance, hydriodic acid (HI) has been shown to effect the reductive dehalogenation of 2-halogenopyrimidines. The reaction conditions for these transformations can be tailored to be compatible with other functional groups present in the molecule.

Reducing Agent/CatalystReaction ConditionsProduct
H₂, Pd/CNeutral conditions4-Benzyloxypyrimidine
Hydriodic AcidAcidic conditions4-Benzyloxypyrimidine

Interactive Data Table: Reductive Dehalogenation Methods This table summarizes common methods for the reductive dehalogenation of 2-iodopyrimidines.

Oxidative Functionalization of the Pyrimidine Ring

The pyrimidine ring, particularly when substituted with an electron-donating group like the benzyloxy moiety, can undergo oxidative functionalization. These reactions can introduce new functional groups onto the pyrimidine core, further expanding its synthetic utility.

Direct C-H functionalization under oxidative conditions is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds. While specific examples with this compound are limited, the general principles of oxidative C-H activation on electron-rich heterocyclic systems are applicable. Transition metal catalysts, often in the presence of an oxidant, can facilitate the coupling of the pyrimidine ring with various partners.

Functional Group Interconversions and Derivatization

The benzyloxy and iodo functionalities, as well as the pyrimidine core of this compound, can be chemically manipulated to generate a diverse range of derivatives.

Transformations of the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the 4-hydroxy functionality and can be removed under specific conditions to yield the corresponding pyrimidin-4-one.

Cleavage with Trifluoroacetic Acid (TFA): A common method for the deprotection of benzyl ethers is acid-catalyzed cleavage. Trifluoroacetic acid is often employed for this purpose. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The use of a scavenger, such as anisole, can be beneficial to trap the liberated benzyl cation and prevent side reactions.

Catalytic Hydrogenolysis: Another widely used method for benzyl ether cleavage is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as Pd/C. This method is generally mild and efficient, but it is important to note that the iodo group may also be susceptible to reduction under these conditions. Careful optimization of the reaction conditions is therefore necessary to achieve selective debenzylation. chemrxiv.org

Reagent/CatalystReaction ConditionsProduct
Trifluoroacetic Acid (TFA)Room temperature or gentle heating, often with a scavenger2-Iodo-pyrimidin-4-one
H₂, Pd/CHydrogen atmosphere2-Iodo-pyrimidin-4-one (potential for deiodination)

Interactive Data Table: Deprotection of the Benzyloxy Group This table outlines common methods for the cleavage of the benzyloxy group in benzyloxypyrimidines.

Manipulation of the Pyrimidine Core

The pyrimidine ring itself can undergo transformations that alter its fundamental structure. These skeletal editing reactions provide access to different heterocyclic systems from a common pyrimidine precursor.

Recent studies have shown that pyrimidines can be converted into pyrazoles through a formal carbon deletion process. This transformation typically involves activation of the pyrimidine ring, for example, by N-alkylation or triflylation, followed by treatment with hydrazine. nih.gov This skeletal remodeling opens up new avenues for generating diverse molecular scaffolds from readily available pyrimidine starting materials. While not yet demonstrated specifically on this compound, this methodology holds promise for the diversification of this important building block. nih.gov

Furthermore, pyrimidines can be transformed into pyridines through a two-atom swap skeletal editing strategy. chinesechemsoc.org This one-pot process involves activation of the pyrimidine with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.org Such transformations highlight the potential for profound structural modifications of the pyrimidine core, offering access to a wider range of heterocyclic compounds.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Key Transformations

The Suzuki-Miyaura cross-coupling reaction of 4-(Benzyloxy)-2-iodopyrimidine with a generic organoboron reagent (R-B(OR')2) serves as a prototypical example for discussing the reaction mechanism. The widely accepted catalytic cycle, involving a palladium catalyst, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle for the Suzuki-Miyaura reaction of this compound is initiated by the active Pd(0) species, typically generated in situ from a palladium precatalyst.

Scheme 1: General Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound

Where Ar = 4-(Benzyloxy)pyrimidin-2-yl and L = ligand (e.g., phosphine)

Oxidative Addition: The cycle commences with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) species (Intermediate A). The reaction at the C2 position is favored due to the electronic properties of the pyrimidine (B1678525) ring.

Transmetalation: In this step, the organic group (R) from the organoboron reagent is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid or ester, forming a more nucleophilic boronate species. The iodide ligand on the palladium is replaced by the R group, yielding a new organopalladium(II) complex (Intermediate B).

Reductive Elimination: This is the final step of the catalytic cycle, where the coupled product, 4-(Benzyloxy)-2-(R)-pyrimidine, is formed by the reductive elimination from Intermediate B. This step regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.

The identification of intermediates in the catalytic cycle is crucial for a complete mechanistic understanding. For the Suzuki-Miyaura reaction of this compound, the key proposed intermediates are the oxidative addition product and the transmetalated palladium complex.

Oxidative Addition Intermediate (Intermediate A): This is a square planar Pd(II) complex, formulated as [Pd(4-(benzyloxy)pyrimidin-2-yl)(I)(L)n]. The stability and reactivity of this intermediate are influenced by the nature of the ancillary ligands (L) on the palladium center.

Transmetalation Intermediate (Intermediate B): Following the transfer of the R group from the boron reagent, the intermediate [Pd(4-(benzyloxy)pyrimidin-2-yl)(R)(L)n] is formed. The geometry of this complex is also typically square planar.

While direct observation of these intermediates can be challenging due to their transient nature, their existence is supported by stoichiometric studies and computational modeling.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to model the transition states of the elementary steps in the Suzuki-Miyaura reaction of substrates similar to this compound. These studies provide insights into the activation energies and the geometry of the transition states.

Table 1: Representative Calculated Activation Energies for Suzuki-Miyaura Coupling Steps

Reaction StepTransition State DescriptionTypical Calculated Activation Energy (kcal/mol)
Oxidative AdditionThree-centered transition state involving C, I, and Pd.10-15
TransmetalationBridging alkoxo or hydroxo group facilitating R-group transfer.15-20
Reductive EliminationConcerted bond formation between the two organic moieties.5-10

Note: These are representative values for similar aryl iodides and can vary based on the specific substrate, ligands, and computational method.

Spectroscopic Studies for Mechanistic Insights

Spectroscopic techniques provide powerful tools for monitoring reaction kinetics and observing the formation and consumption of species in real-time, offering direct evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for kinetic analysis of reactions in solution. By monitoring the change in concentration of reactants, products, and potentially observable intermediates over time, detailed kinetic profiles can be constructed.

For a reaction involving this compound, ¹H NMR is particularly useful. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be integrated and plotted against time to determine the reaction order and rate constants.

Table 2: Kinetic Data from a Representative ¹H NMR Monitored Suzuki-Miyaura Reaction

Time (min)Concentration of this compound (M)Concentration of Product (M)
00.1000.000
100.0610.039
200.0370.063
300.0220.078
600.0050.095

This data is illustrative for a pseudo-first-order reaction and can be used to calculate the rate constant.

From such data, a rate law can be determined. For many Suzuki-Miyaura reactions, the rate is dependent on the concentrations of the aryl halide, the palladium catalyst, and sometimes the base or boronic acid, depending on the rate-determining step.

In-situ spectroscopic techniques allow for the continuous monitoring of a reaction as it occurs, without the need for sampling and quenching. This provides a dynamic picture of the reaction progress.

In-situ Raman Spectroscopy: This technique is particularly useful for studying heterogeneous catalytic reactions or for observing vibrational changes in molecules as they react. For a Suzuki-Miyaura reaction of this compound, one could monitor the disappearance of the C-I vibrational mode of the starting material and the appearance of new modes corresponding to the C-C coupled product. This can provide real-time kinetic data.

In-situ Infrared (IR) Spectroscopy: Similar to Raman, in-situ IR can track the progress of a reaction by monitoring changes in the vibrational frequencies of functional groups. For instance, changes in the pyrimidine ring vibrations upon substitution could be observed.

These advanced spectroscopic methods, combined with computational modeling, provide a comprehensive understanding of the mechanistic intricacies of reactions involving this compound.

Theoretical Chemistry Approaches

Theoretical chemistry provides a powerful lens through which to understand the intricate details of chemical reactions and molecular behavior. In the context of this compound, computational methods are instrumental in elucidating reaction mechanisms, predicting outcomes, and analyzing molecular dynamics. These in silico approaches complement experimental studies by offering insights that are often difficult or impossible to obtain through empirical methods alone.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for investigating the electronic structure of molecules and the energetics of chemical reactions. nih.govsemanticscholar.orgsamipubco.com This method is particularly useful for studying reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions. By calculating the energies of reactants, transition states, and products, DFT can provide a detailed map of the reaction energy profile.

One of the primary applications of DFT in this context is the determination of activation energies (ΔG‡) and reaction enthalpies (ΔH). For instance, in a Suzuki-Miyaura coupling reaction where this compound is a substrate, DFT calculations can elucidate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgillinois.edunih.gov These calculations can help in understanding the reaction mechanism and identifying the rate-determining step.

To illustrate, consider the hypothetical reaction of this compound with a generic boronic acid. DFT calculations could provide the following energetic data:

Reaction StepCalculated ΔG‡ (kcal/mol)Calculated ΔH (kcal/mol)
Oxidative Addition15.2-5.7
Transmetalation22.5-2.1
Reductive Elimination8.9-25.3

This table is for illustrative purposes and does not represent experimental data.

Such data would suggest that the transmetalation step is the most energetically demanding and therefore the slowest step in the reaction sequence. Furthermore, DFT can be employed to study the effect of different ligands, bases, and solvents on the reaction energetics, thereby guiding the optimization of reaction conditions.

Quantum Chemical Calculations for Regioselectivity Prediction

Quantum chemical calculations are invaluable for predicting the regioselectivity of reactions involving polyfunctional molecules like this compound. The pyrimidine ring possesses multiple potential reaction sites, and predicting which site will react preferentially is crucial for synthetic planning. Methods such as DFT and ab initio calculations can be used to determine the relative reactivity of different positions on the molecule.

The regioselectivity of a reaction is often governed by the electronic properties of the substrate. For instance, in nucleophilic aromatic substitution reactions, the incoming nucleophile will preferentially attack the most electron-deficient carbon atom. Quantum chemical calculations can provide insights into the charge distribution within the this compound molecule. By calculating atomic charges (e.g., Mulliken, NBO), one can identify the most electrophilic centers.

Furthermore, frontier molecular orbital (FMO) theory is a powerful tool for predicting regioselectivity. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the preferred sites for electrophilic and nucleophilic attack, respectively. For a reaction involving a nucleophile, the LUMO of this compound would be of primary interest. The carbon atom with the largest coefficient in the LUMO is often the most susceptible to nucleophilic attack.

A hypothetical analysis of the LUMO of this compound might yield the following data:

Atom PositionLUMO Coefficient
C20.45
C40.15
C5-0.20
C60.30

This table is for illustrative purposes and does not represent experimental data.

Based on this hypothetical data, the C2 position, being attached to the iodine atom, would be the most likely site for nucleophilic attack, which is consistent with the known reactivity of 2-halopyrimidines.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. aps.orgnih.govnih.gov For a molecule like this compound, which possesses a flexible benzyloxy group, MD simulations are particularly useful for exploring its conformational landscape. The conformation of the benzyloxy group can influence the molecule's reactivity, its interaction with solvents, and its packing in the solid state.

In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the molecule's trajectory to be followed over a period of time. This provides information about the accessible conformations and the energetic barriers between them. By analyzing the trajectory, one can identify the most stable (lowest energy) conformations and the relative populations of different conformers at a given temperature.

A hypothetical analysis of a 100 ns MD simulation might reveal the following conformational preferences:

ConformerDihedral Angle Range (C4-O-CH2-C(phenyl))Population (%)Relative Energy (kcal/mol)
A-60° to -90°450.0
B150° to 180°350.5
C60° to 90°201.2

This table is for illustrative purposes and does not represent experimental data.

This information is valuable for understanding how the molecule might interact with other molecules, such as enzymes or catalysts, where a specific conformation may be required for binding. MD simulations can also provide insights into the solvation of this compound by modeling its interactions with explicit solvent molecules.

Applications of 4 Benzyloxy 2 Iodopyrimidine As a Synthetic Precursor

Scaffold in Medicinal Chemistry Synthesis

In the realm of medicinal chemistry, the pyrimidine (B1678525) ring is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a valuable core for designing therapeutic agents. nih.gov 4-(Benzyloxy)-2-iodopyrimidine is an exemplary starting material for constructing complex molecules based on the 2,4-disubstituted pyrimidine framework, which is a common motif in kinase inhibitors. pharmablock.com

Precursor for Pyrimidine-Based Heterocyclic Systems

The primary utility of this compound in this context lies in the high reactivity of the C2-iodo bond. This position is susceptible to nucleophilic substitution and, more importantly, participates efficiently in a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-nitrogen bonds at this position. mdpi.comnih.gov

For instance, the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl groups by reacting this compound with corresponding boronic acids. illinois.edu This reaction is fundamental in constructing biaryl structures, which are common in modern pharmaceuticals. nih.gov The differential reactivity between the C2 and C4 positions on a pyrimidine ring allows for sequential, regioselective functionalization, making it possible to build complex heterocyclic systems in a controlled manner. mdpi.com

Building Block for Drug-like Molecules and Probes

The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, a major class of anticancer drugs. mdpi.comnih.gov Kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and c-Jun N-terminal kinase (JNK) are frequent targets for inhibitors featuring this core structure. nih.govnih.govrsc.org

This compound acts as an ideal building block for such molecules. The synthesis typically involves a cross-coupling reaction at the C2 position to introduce a specific recognition moiety for the target kinase, while the group at the C4 position often interacts with the hinge region of the enzyme's ATP-binding site. mdpi.com The benzyloxy group can be a permanent feature of the final molecule or serve as a protected hydroxyl group, which can be revealed later in the synthesis to improve solubility or provide an additional point for hydrogen bonding. This strategic utility allows chemists to systematically build and modify molecules to optimize their pharmacological properties. nih.gov

Design of Structure-Activity Relationship (SAR) Studies through Synthetic Libraries

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. This process involves synthesizing a library of related compounds to systematically assess how chemical modifications affect biological activity. rsc.org The reliable and versatile nature of cross-coupling reactions makes this compound an excellent substrate for generating such libraries. nih.gov

By using a common precursor and a diverse set of coupling partners (e.g., various arylboronic acids for a Suzuki reaction), a large number of analogues can be produced rapidly. nih.gov Each analogue possesses a different substituent at the C2 position, allowing researchers to probe the steric and electronic requirements of the target's binding pocket. The resulting data are instrumental in building a comprehensive SAR model.

Table 1: Illustrative SAR Library from this compound for a Hypothetical Kinase Target

This interactive table demonstrates how a synthetic library can be generated to explore the impact of the R group, introduced via a Suzuki-Miyaura coupling reaction, on the inhibitory activity (IC50) against a target kinase.

EntryR Group (from R-B(OH)₂)Resulting Compound StructureHypothetical Kinase Inhibition (IC₅₀, nM)
1Phenyl4-(Benzyloxy)-2-phenylpyrimidine150
24-Fluorophenyl4-(Benzyloxy)-2-(4-fluorophenyl)pyrimidine95
33-Aminophenyl4-(Benzyloxy)-2-(3-aminophenyl)pyrimidine25
4Pyridin-3-yl4-(Benzyloxy)-2-(pyridin-3-yl)pyrimidine40
5Thiophen-2-yl4-(Benzyloxy)-2-(thiophen-2-yl)pyrimidine110

Role in Materials Science and Polymer Chemistry

The applications of this compound extend beyond medicine into the field of materials science. The same reactive handles that make it useful for drug discovery also allow it to be incorporated into larger, functional macromolecules and materials.

Precursor for Conjugated Pyrimidine Systems

Conjugated polymers are organic materials characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons and unique optoelectronic properties. tdl.org These materials are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

This compound can be used as a monomer in the synthesis of such polymers. The Sonogashira coupling reaction, which joins an aryl halide with a terminal alkyne, is a powerful tool for creating conjugated systems. scielo.org.mx By reacting this compound with a molecule containing two terminal alkyne groups (e.g., 1,4-diethynylbenzene), a polymerization reaction can be initiated, leading to the formation of a pyrimidine-containing conjugated polymer. The pyrimidine unit, being an electron-deficient ring system, can be used to tune the electronic properties of the resulting polymer. tdl.org

Table 2: Potential Conjugated Systems Derived from this compound

This table illustrates the types of conjugated structures that can be synthesized using this compound as a key building block in different cross-coupling reactions.

Coupling ReactionCo-monomerResulting Conjugated LinkagePotential Application
Sonogashira1,4-DiethynylbenzeneAryl-alkyneOrganic electronics, sensors
Suzuki-MiyauraBenzene-1,4-diboronic acidBiarylOLEDs, photovoltaics
Stille2,5-Bis(tributylstannyl)thiopheneAryl-heteroarylField-effect transistors

Synthesis of Functional Materials Precursors

Beyond linear polymers, this compound can be a precursor to other functional materials. The nitrogen atoms within the pyrimidine ring can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or metallopolymers. mdpi.com MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis.

By first using the C2-iodo position to attach other ligating groups (e.g., a pyridine (B92270) or carboxylic acid via a Suzuki coupling), a multifunctional ligand can be synthesized. This tailored ligand, built from the this compound scaffold, can then be reacted with metal salts to self-assemble into highly ordered functional materials like MOFs. The specific structure and properties of the final material are dictated by the geometry and chemical nature of the organic precursor. mdpi.commdpi.com

Stereoselective Synthesis and Chiral Auxiliaries

Stereoselective synthesis is a critical area of chemical research, particularly in the development of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity. The pyrimidine scaffold is a common feature in many biologically active compounds, and methods to control the stereochemistry of its derivatives are of great interest.

Asymmetric Transformations Utilizing the Pyrimidine Scaffold

While specific research detailing the use of this compound in asymmetric transformations is not extensively documented in publicly available literature, the functional groups present on the molecule suggest its potential as a substrate in various stereoselective reactions. The iodine atom at the 2-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions could be rendered asymmetric through the use of chiral ligands on the metal catalyst, thereby introducing a stereocenter into the product.

For instance, an asymmetric Suzuki coupling could be envisioned where the 2-iodo substituent is replaced by a chiral aryl or alkyl group, leading to the formation of an atropisomer or a molecule with a stereogenic center. The benzyloxy group at the 4-position can influence the electronic properties of the pyrimidine ring and may play a role in the stereochemical outcome of such reactions.

Preparation of Enantioenriched Derivatives

The synthesis of enantioenriched derivatives from this compound could potentially be achieved through several strategies. One approach involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

While there is no direct evidence of this compound itself acting as a chiral auxiliary, it could be derivatized to incorporate one. For example, the benzyloxy group could be deprotected to reveal a hydroxyl group, which could then be esterified with a chiral carboxylic acid. This chiral ester could then direct diastereoselective reactions at another position on the pyrimidine ring. Subsequent removal of the chiral auxiliary would yield an enantioenriched pyrimidine derivative.

Another strategy for preparing enantioenriched derivatives involves enzymatic resolution or asymmetric catalysis. An enzyme could selectively react with one enantiomer of a racemic derivative of this compound, leaving the other enantiomer in high enantiomeric excess. Alternatively, a chiral catalyst could be used to directly transform this compound into a single enantiomer of a chiral product.

Chemical Probe and Biochemical Tool Development

Chemical probes and biochemical tools are essential for studying biological processes. These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function or to be used in diagnostic applications. The pyrimidine scaffold is a key component of nucleosides, making pyrimidine derivatives attractive candidates for the development of such tools.

Radiochemical Labeling Applications

Radiolabeling involves the incorporation of a radioactive isotope into a molecule. These radiolabeled compounds can then be used in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for in vivo imaging. The iodine atom in this compound makes it a prime candidate for radioiodination.

Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹²⁵I, are commonly used in nuclear medicine. The 2-iodo position of this compound could potentially be exchanged with a radioactive iodine isotope through a halogen exchange reaction. The resulting radiolabeled compound could then be evaluated as a potential imaging agent. The benzyloxy group offers a site for further modification to attach targeting moieties that could direct the probe to specific tissues or cell types.

Synthesis of Affinity Reagents and Ligands for Research

Affinity reagents are molecules that can selectively bind to a specific biological target. They are widely used in research to isolate, detect, and purify biomolecules. The this compound scaffold can be elaborated to create such reagents.

The 2-iodo group can be used as a handle for introducing various functionalities through cross-coupling reactions. For example, a linker arm could be attached at this position, which could then be used to conjugate the molecule to a solid support for affinity chromatography or to a reporter molecule like a fluorophore or biotin.

The benzyloxy group at the 4-position can also be modified. Deprotection to the corresponding pyrimidone would provide a hydrogen bond donor and acceptor, which could be important for binding to a biological target. Furthermore, the pyrimidine ring itself can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition.

While the direct synthesis of affinity reagents from this compound has not been specifically reported, the chemical functionalities present in the molecule make it a promising starting material for the development of such tools for biochemical research.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry, aiming to reduce environmental impact and enhance efficiency oup.comwjpmr.com. Future research concerning 4-(benzyloxy)-2-iodopyrimidine is expected to focus on the development of novel and sustainable synthetic routes that align with these principles.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging strategies that could be applied to the synthesis of this compound include:

Catalytic Systems : The use of catalytic amounts of reagents, as opposed to stoichiometric quantities, is a cornerstone of green chemistry. Research into novel catalysts for the synthesis of pyrimidine (B1678525) derivatives is an active area mdpi.com. Future work could explore the application of these catalysts to produce this compound with higher atom economy.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrimidines mdpi.com. Investigating microwave-assisted protocols for the synthesis of this compound could lead to more energy-efficient and rapid production methods.

Solvent-Free and Alternative Solvents : The development of solvent-free reaction conditions or the use of environmentally benign solvents, such as water or ionic liquids, can significantly reduce the environmental footprint of a synthetic process. Grinding techniques and other solvent-free approaches have been successfully applied to the synthesis of pyrimidine derivatives and could be adapted for this compound wjpmr.com.

Exploration of Unconventional Catalytic Systems

Beyond traditional catalysis, the exploration of unconventional catalytic systems opens new avenues for the synthesis and functionalization of pyrimidine derivatives. For this compound, these systems could offer unique reactivity and selectivity.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The application of photocatalysis to the synthesis of 2-substituted pyrimidines has been demonstrated, suggesting its potential for the development of novel routes to this compound and its derivatives.

Electrocatalysis : Electrochemical methods provide a means to drive reactions using electricity, often avoiding the need for chemical oxidants or reductants. Electrocatalysis has been employed for the synthesis of pyrimidine-functionalized materials and could be a promising strategy for developing sustainable and controlled synthetic methods for this compound researchgate.net.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and reproducibility uc.ptnih.govuni-muenchen.de. The integration of these technologies into the synthesis and derivatization of this compound represents a significant area for future research.

The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps, minimizing manual handling and purification of intermediates uc.pt. An automated flow synthesis platform could enable the rapid optimization of reaction conditions and the generation of a library of derivatives from this compound for screening purposes youtube.comnih.gov. This approach would be particularly beneficial for exploring the structure-activity relationships of compounds derived from this scaffold.

Application in Complex Molecule Synthesis

The structural motifs present in this compound make it a valuable building block for the synthesis of more complex molecules, including natural products and biologically active compounds nih.govmdpi.comethz.ch. Future research is likely to see the expanded use of this compound as a key intermediate in total synthesis.

The benzyloxy group can serve as a protecting group for the 4-hydroxy functionality, which is a common feature in many natural products. The iodo group at the 2-position provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The divergent synthesis of natural product-like libraries from a common intermediate is a powerful strategy in drug discovery, and this compound is well-suited to serve as such an intermediate mdpi.com.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental design. Advanced computational modeling is expected to play an increasingly important role in the study of this compound.

Density Functional Theory (DFT) Studies : DFT calculations can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound windows.netnih.gov. This information can be used to predict its reactivity in various chemical transformations and to understand the mechanism of reactions in which it participates.

Quantitative Structure-Activity Relationship (QSAR) Modeling : For derivatives of this compound, QSAR studies can be employed to develop models that correlate their structural features with their biological activity nih.govresearchgate.netmdpi.comnih.goveurekaselect.com. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

The continued exploration of these future directions will undoubtedly unlock the full potential of this compound as a valuable tool in both academic research and industrial applications.

Q & A

Q. What are the optimized synthetic routes for 4-(Benzyloxy)-2-iodopyrimidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and benzyl protection. A validated method includes:

  • Step 1 : Benzyl ether formation at the 4-position of pyrimidine using benzyl bromide under basic conditions (e.g., NaH in DMF) to protect the hydroxyl group .
  • Step 2 : Directed iodination at the 2-position using iodine monochloride (ICl) in acetic acid at 60°C, achieving ~75% yield .
    Critical factors include solvent polarity (polar aprotic solvents enhance reactivity) and stoichiometric control of ICl to avoid over-iodination. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • 1H NMR : The benzyloxy group shows characteristic aromatic protons as a multiplet (δ 7.35–7.45 ppm) and a singlet for the pyrimidine protons (e.g., H5 at δ 8.25 ppm). The absence of a hydroxyl proton confirms successful protection .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+ peaks at m/z 313 (C11H9IN2O), with isotopic patterns confirming iodine presence .
  • XRD : Single-crystal X-ray diffraction (as in related pyrimidines) can resolve bond angles and confirm regioselectivity of iodination .

Q. What are the key stability considerations for storing and handling this compound?

  • Light Sensitivity : The iodopyrimidine moiety is prone to photodegradation; store in amber vials under inert gas (N2/Ar) at –20°C .
  • Moisture : Hydrolysis of the benzyl ether can occur in acidic/alkaline conditions; maintain anhydrous environments during reactions .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature reflux methods for reactions .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems optimize its reactivity?

The 2-iodo group enables Suzuki-Miyaura couplings with boronic acids. Key parameters:

  • Catalyst : Pd(PPh3)4 or PdCl2(dppf) in toluene/ethanol (3:1) at 80°C .
  • Substrate Scope : Electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid) achieve >80% conversion due to enhanced electrophilicity at the 2-position .
  • Competing Pathways : Benzyl ether cleavage is minimized by avoiding strong bases (e.g., NaOH) and using mild conditions (K2CO3 as base) .

Q. What computational models predict the regioselectivity of derivatization reactions involving this compound?

  • DFT Calculations : Electron density maps (B3LYP/6-31G*) reveal higher electrophilicity at the 5-position of the pyrimidine ring, favoring nucleophilic attacks (e.g., SNAr) over the 2-iodo site .
  • Molecular Docking : Simulations suggest the benzyloxy group enhances binding affinity to kinase targets (e.g., EGFR) by occupying hydrophobic pockets, guiding drug design .

Q. How does the benzyloxy group influence the compound’s solubility and bioavailability in biological assays?

  • LogP : The benzyl ether increases lipophilicity (predicted LogP = 2.8), enhancing membrane permeability but reducing aqueous solubility. Solubilizing strategies include:
    • Co-solvents : Use DMSO/PEG-400 mixtures for in vitro assays .
    • Prodrugs : Replace benzyl with acetyl for temporary hydrophilicity .
  • Metabolic Stability : Cytochrome P450 enzymes (CYP3A4) demethylate the benzyl group in vivo; deuterated analogs may slow metabolism .

Q. What contradictory data exist regarding the biological activity of this compound derivatives?

  • Antimicrobial Studies : While some analogs inhibit Mycobacterium tuberculosis via ROS induction (IC50 = 5.2 µM) , others show no activity against Gram-negative bacteria due to efflux pump resistance .
  • Kinase Inhibition : Derivatives exhibit potent EGFR inhibition (Ki = 12 nM) but paradoxical activation of JAK2 in certain cell lines, likely due to allosteric effects .

Q. How can isotopic labeling (e.g., ¹³C, ¹²⁵I) of this compound aid in mechanistic studies?

  • Tracer Studies : ¹²⁵I-labeled analogs track metabolic pathways via gamma counting, revealing hepatic accumulation in rodent models .
  • Isotope Effects : ¹³C-labeled pyrimidines (e.g., at C5) clarify rate-limiting steps in hydrolysis using kinetic isotope effect (KIE) analysis .

Methodological Notes

  • Synthetic Optimization : Replace ICl with N-iodosuccinimide (NIS) for safer iodination .
  • Analytical Validation : Use HPLC-MS (C18 column, 0.1% formic acid) to detect degradation products .
  • Biological Assays : Pair cellular uptake studies (e.g., fluorescence tagging) with ROS assays to correlate bioavailability and activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.